N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2,3,4-trichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl3NO2S2/c15-9-1-3-10(4-2-9)22-8-7-19-23(20,21)12-6-5-11(16)13(17)14(12)18/h1-6,19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVRLNADHBRMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromothiophenol with 2-chloroethylamine hydrochloride to form the intermediate 2-[(4-bromophenyl)sulfanyl]ethylamine. This intermediate is then reacted with 2,3,4-trichlorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to phenyl.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: May be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide is not fully understood. it is believed to interact with biological molecules through its sulfanyl and bromophenyl groups, potentially disrupting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2,3,4-Trichlorobenzenesulfonamide Derivatives
- N-Ethyl-2,3,4-trichlorobenzenesulfonamide : Lacks the bromophenyl-sulfanyl group, resulting in lower molecular weight (MW ≈ 320 g/mol) and reduced lipophilicity (predicted logP ≈ 3.2 vs. 4.8 for the target compound).
Sulfanyl-Containing Sulfonamides
- N-(2-Phenylethyl)-2,3,4-trichlorobenzenesulfonamide : Replaces the 4-bromophenyl group with a simple phenyl ring. This modification reduces steric bulk and electron-withdrawing effects, which may lower binding affinity to targets requiring halogen bonding (e.g., kinase enzymes).
Functional Group Comparisons with Phosphonothiolates
The phosphonothiolates in (e.g., O-Ethyl S-2-diisopropylmethylammonium ethyl phosphonothiolate iodide) share sulfanyl groups but differ critically in core structure and ionic character:
The target compound’s neutral sulfonamide structure contrasts with the charged phosphonothiolates, suggesting divergent applications—e.g., the former may penetrate lipid membranes more effectively, while the latter could interact with charged biological targets .
Electronic and Computational Insights
Computational studies using density functional theory (DFT), such as the Colle-Salvetti method (), have been applied to analogous sulfonamides to predict electronic properties. For example:
- The electron-withdrawing trichloro and bromo groups in the target compound polarize the sulfonamide moiety, increasing its electrophilicity compared to non-halogenated analogues.
- The Laplacian of the electron density (analyzed via DFT) reveals strong σ-hole regions near chlorine and bromine atoms, facilitating halogen bonding—a feature absent in non-halogenated or fluorine-substituted derivatives .
Research Findings and Trends
Halogen Bonding : Bromine’s polarizability enables stronger halogen bonding than chlorine or fluorine, as observed in crystallographic studies of similar sulfonamides bound to serine proteases.
Stability : The sulfanyl group’s susceptibility to oxidation is mitigated by the electron-withdrawing bromophenyl ring, enhancing stability compared to aliphatic thioethers.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Solubility (mg/mL, H2O) |
|---|---|---|---|---|
| Target Compound | 507.6 | 4.8 | 198–202 (dec.) | <0.1 |
| N-Ethyl-2,3,4-trichlorobenzenesulfonamide | 320.1 | 3.2 | 165–168 | 0.5 |
| O-Ethyl S-2-diisopropylmethylammonium... | 423.3 | 1.9 | 120–125 | 12.3 |
Biological Activity
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 465.68 g/mol. It features a sulfonamide functional group, which is often associated with various biological activities.
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. The presence of the bromophenyl and trichlorobenzenesulfonamide moieties may enhance the antimicrobial efficacy due to their ability to disrupt cellular membranes and metabolic processes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | E. coli | 32 µg/mL |
| Trimethoprim | S. aureus | 16 µg/mL |
| This compound | E. coli | TBD |
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity for sulfonamide derivatives against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | TBD | Apoptosis induction |
| N-(4-bromophenyl)-2-sulfanylethylacetamide | MCF-7 | TBD | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Effectiveness : A recent study evaluated the efficacy of various sulfonamides against resistant strains of bacteria. The results indicated that compounds containing bromine substitutions showed enhanced activity compared to their non-brominated counterparts.
- Cytotoxicity in Cancer Research : A study published in a peer-reviewed journal examined the effects of several sulfonamide derivatives on breast cancer cells. The findings suggested that the trichlorobenzene moiety contributed to increased cytotoxicity through enhanced membrane permeability and subsequent apoptosis.
Q & A
Q. What are the standard synthetic routes for N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide, and how can reaction conditions be optimized for purity?
- Methodological Answer : The synthesis typically involves sulfonylation and nucleophilic substitution steps. For example:
Sulfonylation : React 2,3,4-trichlorobenzenesulfonyl chloride with 2-[(4-bromophenyl)sulfanyl]ethylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
Reagent Optimization : Use triethylamine (TEA) as a base to scavenge HCl, ensuring efficient nucleophilic attack .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.
- Key Parameters :
| Step | Temperature | Solvent | Catalyst/Purification |
|---|---|---|---|
| 1 | 0–5°C | DCM | TEA (2.5 eq) |
| 2 | RT | DCM | Column chromatography |
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the sulfonamide (-SO2NH-) linkage (δ ~7.5–8.5 ppm for aromatic protons; δ ~45–55 ppm for sulfonamide sulfur) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error.
- FTIR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-S-C vibrations (~650 cm⁻¹) .
Q. How can researchers screen the compound’s preliminary biological activity?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition : Test against cysteine proteases (e.g., cathepsin B) via fluorometric assays with Z-FR-AMC substrate .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa) at 1–100 µM concentrations .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants under varying temperatures and solvents.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and charge distribution on the sulfonamide sulfur, explaining its electrophilicity .
- Isotopic Labeling : Use deuterated amines to trace proton transfer steps in SN2 mechanisms .
Q. How can structural ambiguities (e.g., rotational isomerism) be resolved in this compound?
- Methodological Answer :
- Variable-Temperature NMR : Analyze dynamic exchange between rotamers (e.g., -SO2-NH- vs. -NH-SO2-) by cooling samples to -40°C in CDCl3 .
- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between the sulfanylethyl and trichlorophenyl groups (e.g., θ = 85–90° for optimal steric tolerance) .
Q. What strategies optimize the compound’s stability under biological assay conditions?
- Methodological Answer :
- pH Stability Profiling : Incubate in PBS (pH 5.0–7.4) and analyze degradation via LC-MS. Add antioxidants (e.g., ascorbic acid) if thioether (-S-) oxidation is observed .
- Serum Stability : Test in 50% fetal bovine serum (FBS) at 37°C; use protease inhibitors (e.g., PMSF) if proteolytic cleavage occurs .
Q. How can the compound’s pharmacokinetic properties (e.g., logP, solubility) be predicted and validated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
